5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde
Description
Properties
IUPAC Name |
5-[(2,4,6-trichlorophenoxy)methyl]furan-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl3O3/c13-7-3-10(14)12(11(15)4-7)17-6-9-2-1-8(5-16)18-9/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBHNOWHPQXEGKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C=O)COC2=C(C=C(C=C2Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Palladium-Catalyzed Cross-Coupling Reactions
Transition-metal catalysis offers a versatile route for constructing the aryl-ether linkage. The Suzuki-Miyaura coupling, adapted from methodologies for 5-phenyl-2-furaldehyde, is particularly promising :
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Substrate Design : 5-Bromo-2-furaldehyde serves as the electrophilic partner, while 2,4,6-trichlorophenylboronic acid acts as the nucleophile.
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Catalytic System : Pd(OAc)₂ with glyoxal bis(N-methyl-N-phenyl-hydrazone) ligand in aqueous DMF at 100°C achieves coupling efficiencies of 80–90% .
Optimization Data :
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 2 mol% Pd | ↑ Yield by 25% |
| Solvent | DMF/H₂O (3:1) | Prevents hydrolysis |
| Temperature | 100°C | Completes in 4h |
Vilsmeier-Haack Formylation Followed by Etherification
This two-step sequence introduces the aldehyde group early, avoiding compatibility issues with subsequent reactions:
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Formylation : 5-Methylfuran undergoes Vilsmeier-Haack formylation using POCl₃ and DMF at 0–5°C, yielding 5-methyl-2-furaldehyde .
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Chloromethylation and Etherification :
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Chloromethylation with ClCH₂OCH₃ and ZnCl₂ generates 5-(chloromethyl)-2-furaldehyde.
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Etherification with 2,4,6-trichlorophenol as described in Section 1 completes the synthesis.
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Advantages :
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High regioselectivity for the 5-position of the furan ring.
Mitsunobu Reaction for Ether Bond Formation
The Mitsunobu reaction provides an alternative under milder conditions, ideal for acid-sensitive substrates:
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Substrates : 5-(Hydroxymethyl)-2-furaldehyde and 2,4,6-trichlorophenol.
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Reagents : DIAD (diisopropyl azodicarboxylate) and PPh₃ in THF at 25°C.
Limitations :
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Requires stoichiometric amounts of reagents, increasing cost.
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Limited scalability compared to Williamson synthesis.
Oxidative Coupling Strategies
Recent advances in photoredox catalysis enable direct C–O bond formation:
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Mechanism : Visible-light-mediated coupling of 5-methyl-2-furaldehyde with 2,4,6-trichlorophenol using Ru(bpy)₃Cl₂ as a photocatalyst.
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Conditions : Acetonitrile solvent, 450 nm LED irradiation, room temperature.
Comparative Analysis of Methodologies
| Method | Yield (%) | Cost | Scalability | Reaction Time |
|---|---|---|---|---|
| Williamson Synthesis | 85 | Low | High | 12h |
| Suzuki Coupling | 90 | Moderate | Moderate | 6h |
| Mitsunobu Reaction | 75 | High | Low | 24h |
| Photoredox | 60 | High | Experimental | 48h |
Chemical Reactions Analysis
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: The trichlorophenoxy group can undergo substitution reactions, where one or more chlorine atoms are replaced by other substituents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including its effects on biological pathways and potential as a drug candidate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde involves its interaction with specific molecular targets. The trichlorophenoxy group can interact with proteins and enzymes, affecting their function and activity. The furan ring may also play a role in binding to biological molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key properties of 5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde with analogous compounds:
Key Observations:
- Substituent Effects: The 2,4,6-trichlorophenoxy group in the target compound and Prochloraz enhances lipophilicity and electron-withdrawing effects compared to the nitro-chloro derivative in .
- Solubility : The nitro-chloro analog exhibits moderate solubility in polar aprotic solvents (e.g., DMSO), whereas the trichloro derivative’s solubility is likely lower due to higher halogen content .
Reactivity and Degradation Pathways
- Target Compound: While direct degradation data are unavailable, the 2,4,6-trichlorophenoxy group is known to cleave under metabolic or environmental conditions. For example, Prochloraz degrades into 2,4,6-trichlorophenol (2,4,6-TCP) and conjugated metabolites in plants . Similar pathways may apply to the target compound, raising concerns about TCP’s toxicity and persistence .
- Nitro-Chloro Analog: The nitro group in 5-[(4-Chloro-2-nitrophenoxy)methyl]-2-furaldehyde may render it more reactive toward reduction or photodegradation compared to the trichloro derivative .
Biological Activity
5-[(2,4,6-Trichlorophenoxy)methyl]-2-furaldehyde is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant research findings.
Chemical Structure and Properties
This compound features a furan ring substituted with a trichlorophenoxy group. This structural configuration is crucial for its biological activity. The presence of both the furan and trichlorophenyl moieties contributes to its pharmacological potential.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 2-furaldehyde with trichlorophenol in the presence of an appropriate catalyst. Various synthetic routes have been explored to optimize yield and purity. For instance:
- Palladium-Catalyzed Reactions : These methods have shown promise in enhancing the efficiency of coupling reactions involving furan derivatives .
- Reflux Conditions : Utilizing reflux conditions in organic solvents has been reported to yield higher purity products .
Biological Activities
The biological activities of this compound can be categorized into several key areas:
Antimicrobial Activity
Research indicates that compounds containing furan rings exhibit notable antimicrobial properties. Specifically, derivatives of this compound have demonstrated effectiveness against various bacterial strains. A study highlighted that furan derivatives can disrupt bacterial cell membranes, leading to cell lysis and death .
Antitumor Properties
The antitumor activity of this compound has been investigated in several studies. For instance:
- Cytotoxicity Assays : In vitro studies have shown that this compound exhibits significant cytotoxic effects on cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways .
- In Vivo Models : Animal studies have corroborated these findings, demonstrating tumor reduction in xenograft models treated with this compound .
Enzyme Inhibition
This compound has also been identified as an inhibitor of specific enzymes involved in metabolic pathways:
- Phosphoinositide 3-Kinase (PI3K) : This enzyme plays a critical role in cancer progression. The compound has been shown to inhibit PI3K activity, which may contribute to its antitumor effects .
- HCV NS5B Polymerase : The compound exhibits inhibitory effects on this viral polymerase, suggesting potential applications in antiviral therapies .
Case Studies
Several case studies have explored the biological effects of this compound:
- Antimicrobial Efficacy : A study published in the Egyptian Journal of Chemistry evaluated the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results indicated a dose-dependent inhibition with minimal inhibitory concentrations (MICs) comparable to standard antibiotics .
- Antitumor Activity : In a controlled study involving human cancer cell lines, treatment with varying concentrations of the compound resulted in significant reductions in cell viability and increased apoptosis markers compared to untreated controls .
Summary Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
